Synthesis and Mechanistic Evaluation of N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide
Synthesis and Mechanistic Evaluation of N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Introduction & Chemical Identity
N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide (CAS Number: 766508-80-9)[1],[2] is a highly functionalized bifunctional building block. With a molecular formula of C13H15N3OS[3], it features a central phenyl ring substituted at the para positions by a 2-aminothiazole moiety and an acetamidoethyl linker.
The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, frequently utilized for its diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties[4],[5]. The presence of the distal acetamide group provides an excellent hydrogen-bonding network, making this compound an ideal precursor for developing kinase inhibitors, GPCR ligands, and advanced pharmaceutical intermediates.
Retrosynthetic Strategy & Mechanistic Causality
The architectural complexity of the target molecule requires a highly regioselective, linear synthetic approach. The core causality behind our synthetic design relies on leveraging the directing effects of existing functional groups and utilizing highly specific transformations to avoid complex purification bottlenecks.
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Thiazole Disconnection (Hantzsch Synthesis): The most reliable method for constructing a 2-aminothiazole ring is the classic Hantzsch synthesis[4]. This dictates a disconnection into an α -bromoketone and thiourea. The Hantzsch approach is chosen for its unparalleled substrate tolerance and high atom economy[6].
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α -Bromination Disconnection: The α -bromoketone is derived from a parent acetophenone derivative. To prevent unwanted electrophilic aromatic bromination, Copper(II) bromide (CuBr2) is selected as the brominating agent due to its strict α -carbon selectivity.
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Friedel-Crafts Disconnection: The para-acetyl group is installed via Friedel-Crafts acylation of N-(2-phenylethyl)acetamide. The acetamidoethyl group is mildly activating and ortho/para directing; steric hindrance ensures near-exclusive para-substitution.
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Amine Protection (Acetylation): The sequence begins with the acetylation of commercially available 2-phenylethylamine to prevent the primary amine from interfering with the Lewis acid during the Friedel-Crafts step.
Retrosynthetic analysis of the target compound from 2-phenylethylamine.
Step-by-Step Experimental Methodologies
Every protocol detailed below is designed as a self-validating system , incorporating in-process controls (IPCs) such as visual cues and Thin Layer Chromatography (TLC) to ensure mechanistic fidelity before proceeding to the next step.
Step 1: N-Acetylation of 2-Phenylethylamine
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Causality: Acetylation protects the nucleophilic primary amine and installs the required terminal amide functionality early in the sequence.
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Protocol:
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Dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
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Add acetic anhydride (1.1 eq) dropwise over 30 minutes to control the exothermic reaction.
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Warm to room temperature (RT) and stir for 2 hours.
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Self-Validation: Monitor via TLC (Eluent: 50% EtOAc/Hexane). The reaction is complete when the baseline, Ninhydrin-active spot (primary amine) completely disappears, replaced by a higher Rf UV-active spot.
Step 2: Regioselective Friedel-Crafts Acylation
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Causality: The Lewis basic amide carbonyl will coordinate with Aluminum Chloride (AlCl3). Therefore, a minimum of 2.5 equivalents of AlCl3 is strictly required to ensure sufficient catalytic activity for the electrophilic aromatic substitution.
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Protocol:
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Suspend AlCl3 (2.5 eq) in anhydrous DCM at 0 °C under an inert argon atmosphere.
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Add acetyl chloride (1.2 eq) dropwise and stir for 15 minutes to form the acylium ion complex.
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Slowly add a solution of N-(2-phenylethyl)acetamide (1.0 eq) in DCM.
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Stir at RT for 4 hours, then carefully quench by pouring over crushed ice and 1M HCl.
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Self-Validation: TLC (Eluent: 100% EtOAc). The product will show a distinct, strongly UV-active spot (due to the conjugated ketone) at a lower Rf than the starting material.
Step 3: α -Bromination via Copper(II) Bromide
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Causality: Using Br2/AcOH can lead to over-bromination or aromatic substitution. CuBr2 in a refluxing biphasic system (EtOAc/CHCl3) acts as a single-electron oxidant, selectively brominating the enol tautomer at the α -position without affecting the aromatic ring.
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Protocol:
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Dissolve N-[2-(4-acetylphenyl)ethyl]acetamide (1.0 eq) in a 1:1 mixture of Ethyl Acetate and Chloroform.
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Add CuBr2 (2.0 eq) and heat the suspension to reflux (approx. 75 °C) for 6 hours.
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Self-Validation: This is a visually self-validating reaction. The initial dark green/black suspension of CuBr2 will progressively convert into a heavy, white precipitate of Copper(I) bromide (CuBr) as the reaction reaches completion.
Step 4: Hantzsch Thiazole Cyclization
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Causality: The condensation of the α -bromoketone with thiourea proceeds via a nucleophilic attack by the sulfur atom (S-alkylation), followed by an intramolecular cyclization to a hydroxythiazoline intermediate, and finally, acid-catalyzed dehydration to form the aromatic thiazole[4],[6].
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Protocol:
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Dissolve N-[2-(4-bromoacetylphenyl)ethyl]acetamide (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
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Reflux the mixture for 4 hours.
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Cool the reaction mixture to 0 °C. The product will precipitate directly as the hydrobromide salt.
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Filter, wash with cold ethanol, and neutralize with saturated NaHCO3 to yield the free base.
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Self-Validation: The formation of a dense precipitate upon cooling is a strong indicator of success. TLC (Eluent: 10% MeOH/DCM) will reveal a new, highly polar, UV-active spot.
Mechanistic pathway of the Hantzsch thiazole synthesis.
Quantitative Data & Analytical Characterization
To ensure reproducibility across different laboratory settings, the expected quantitative metrics and spectral validation parameters are summarized below.
Table 1: Reaction Conditions and Yield Metrics
| Step | Transformation | Reagents & Solvents | Temp / Time | Expected Yield | Purity (HPLC) |
| 1 | N-Acetylation | Ac2O, Et3N, DCM | 0 °C to RT, 2h | 92 - 95% | >98% |
| 2 | Friedel-Crafts | Acetyl Chloride, AlCl3, DCM | 0 °C to RT, 4h | 78 - 82% | >95% |
| 3 | α -Bromination | CuBr2, EtOAc/CHCl3 (1:1) | Reflux, 6h | 85 - 88% | >92% |
| 4 | Hantzsch Synthesis | Thiourea, EtOH | Reflux, 4h | 80 - 85% | >98% (Post-neutralization) |
Table 2: Analytical Characterization of Target Compound
| Analytical Method | Expected Spectral Signatures / Data Points |
| 1 H NMR (DMSO- d6 ) | δ 7.90 (t, 1H, NH-amide), 7.72 (d, 2H, Ar-H ortho to thiazole), 7.21 (d, 2H, Ar-H ortho to ethyl), 7.05 (s, 2H, NH 2 ), 6.92 (s, 1H, Thiazole C5-H), 3.25 (q, 2H, CH 2 -N), 2.75 (t, 2H, CH 2 -Ar), 1.82 (s, 3H, COCH 3 ). |
| 13 C NMR (DMSO- d6 ) | δ 169.5 (C=O), 168.2 (Thiazole C2), 150.1 (Thiazole C4), 139.5, 132.0, 128.8, 125.6 (Ar-C), 101.5 (Thiazole C5), 40.5 (CH 2 -N), 34.8 (CH 2 -Ar), 22.6 (CH 3 ). |
| Mass Spectrometry (ESI+) | m/z calculated for C 13 H 16 N 3 OS [M+H] + : 262.10; Found: 262.1 |
| Melting Point | 185 - 188 °C (Free base) |
Conclusion
The synthesis of N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide represents a highly robust, four-step linear sequence that capitalizes on the innate directing groups of the phenethylamine scaffold. By utilizing CuBr2 for selective α -bromination and the highly atom-economical Hantzsch synthesis for cyclization, researchers can generate this privileged pharmaceutical intermediate with high overall yields and excellent purity profiles, ready for downstream functionalization in drug discovery programs.
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